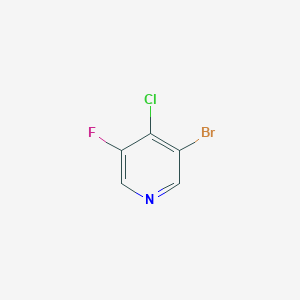

3-Bromo-4-chloro-5-fluoropyridine

Übersicht

Beschreibung

3-Bromo-4-chloro-5-fluoropyridine is a compound that shows excellent antifungal activity against Trichophyton fungus, which is a major causative microorganism of superficial mycosis . It also has high effectiveness on diseases caused by Trichophyton fungi . It is a useful intermediate for pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-5-fluoropyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis

The molecular formula of 3-Bromo-4-chloro-5-fluoropyridine is C5H2BrClFN . The molecular weight is 210.43 g/mol . The InChIKey is DGAXTZFGBOIDAB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloro-5-fluoropyridine include a molecular weight of 210.43 g/mol . It has a complexity of 103 and a topological polar surface area of 12.9 Ų .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-Bromo-4-chloro-5-fluoropyridine Applications

3-Bromo-4-chloro-5-fluoropyridine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Fluorinated Pyridines: Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. 3-Bromo-4-chloro-5-fluoropyridine serves as a precursor in the synthesis of these compounds. The presence of fluorine atoms in these structures often leads to reduced basicity and reactivity, making them less reactive than their chlorinated and brominated analogues .

Radiopharmaceuticals: The compound is used in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents are used in positron emission tomography (PET) scans for cancer diagnosis and other biological applications .

Agricultural Chemistry: In the search for new agricultural products, the introduction of fluorine atoms into lead structures is a common modification. 3-Bromo-4-chloro-5-fluoropyridine can be used as a starting material for the synthesis of herbicides and insecticides, contributing to the development of compounds with improved physical, biological, and environmental properties .

Organic Synthesis Intermediates: This compound is a valuable intermediate for the synthesis of various organic molecules. Its reactivity allows for the creation of complex structures that are essential in the development of new materials and active pharmaceutical ingredients .

Medicinal Chemistry: Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into medicinal compounds can significantly alter their metabolic stability and biological activity. 3-Bromo-4-chloro-5-fluoropyridine is utilized in the synthesis of such fluorine-containing drugs .

Material Science: The unique properties of fluorinated pyridines make them suitable for use in material science, particularly in the creation of advanced polymers and electronic materials. The electron-withdrawing nature of the fluorine atom can impart desirable characteristics to these materials .

Environmental Science: Due to its role in the synthesis of environmentally friendly pesticides and herbicides, 3-Bromo-4-chloro-5-fluoropyridine contributes to the field of environmental science. Researchers aim to develop products that are less harmful to ecosystems while maintaining efficacy .

Chemical Education: As an example of halogenated compounds, 3-Bromo-4-chloro-5-fluoropyridine is also used in educational settings to teach students about the reactivity and properties of such molecules. It serves as a practical example in laboratory courses for organic chemistry synthesis .

Zukünftige Richtungen

The future directions of 3-Bromo-4-chloro-5-fluoropyridine research could involve further exploration of its antifungal activity and potential applications in pharmaceutical and organic synthesis . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Wirkmechanismus

Target of Action

3-Bromo-4-chloro-5-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds , suggesting a broad range of potential targets.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3-Bromo-4-chloro-5-fluoropyridine might interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.97 cm/s , indicating its ability to penetrate the skin.

Result of Action

Given its use in the synthesis of various biologically active compounds , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored at 2-8°c under argon , suggesting that temperature and atmospheric conditions could potentially affect its stability.

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAXTZFGBOIDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-5-fluoropyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)

![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)

![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)